molecular formula C11H12N2O3 B131752 Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 150058-27-8

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B131752
M. Wt: 220.22 g/mol
InChI Key: MOPLKVMMSFGZIR-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a chemical compound that belongs to the class of benzo[d]imidazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound itself has not been directly studied in the provided papers, but related compounds have been synthesized and evaluated for various biological activities, including anticancer properties , .

Synthesis Analysis

The synthesis of related benzo[d]imidazole derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized using a one-pot nitro reductive cyclization method . Similarly, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for antiproliferative effects . These methods could potentially be adapted for the synthesis of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, FTIR, and X-ray crystallography , , . Theoretical calculations, such as density functional theory (DFT), are also used to predict and confirm the molecular geometry and electronic properties , . These techniques would be relevant for analyzing the molecular structure of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including cyclization , reductive cyclization , and reactions with different electrophilic reagents to form new compounds . The reactivity of the imidazole ring and the substituents attached to it play a crucial role in these transformations. Understanding these reactions can provide insights into the chemical behavior of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties , . Analyzing the intermolecular interactions, such as hydrogen bonding and π-π stacking, can provide further understanding of the compound's properties . These analyses would be essential for determining the properties of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Relevant Case Studies

Several of the papers provided include case studies of benzo[d]imidazole derivatives being evaluated for biological activities. For example, compound 2e with a 5-fluoro-2-hydroxyphenyl substituent showed significant antiproliferative effects against breast cancer cell lines . Another study reported the anticancer activity of a novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate against human melanoma cell lines . These case studies highlight the potential of benzo[d]imidazole derivatives in therapeutic applications, which could extend to methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Scientific Research Applications

Crystal Structure and Molecular Configuration

  • The crystal structure of azilsartan methyl ester, which includes the compound methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, has been studied. This compound demonstrates unique conformational features, including specific dihedral angles and hydrogen bonding, forming a three-dimensional network essential for its molecular properties (Li et al., 2015).

Synthesis and Structural Analysis

  • Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has been involved in the synthesis of other compounds, like in the process of creating antitubercular agents. Its crystal and molecular structures are critical in understanding its properties and potential applications (Richter et al., 2023).

Inhibition Properties in Medicinal Chemistry

  • Analogues of this compound have been evaluated as thromboxane synthase inhibitors, indicating its potential in medicinal chemistry for specific therapeutic applications (Manley et al., 1987).

Analytical Method Development

  • Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has been analyzed using LC-MS/MS for quantification in drug substances, showcasing its importance in analytical chemistry and quality control in pharmaceuticals (Alluri et al., 2021).

Antimicrobial and Antitubercular Activities

  • Novel benzimidazole–oxadiazole hybrid molecules, incorporating the core moiety of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, have been synthesized and shown to have potent antimicrobial and antitubercular activities (Shruthi et al., 2016).

Anti-Breast Cancer Potential

  • A series of derivatives of this compound have been synthesized and tested for their antiproliferative effects against breast cancer cell lines, highlighting its potential role in cancer research (Karthikeyan et al., 2017).

Safety And Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

methyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLKVMMSFGZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576395
Record name Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

CAS RN

150058-27-8
Record name Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AK Musdif, TA Jalil Aliane - Biochemical & Cellular Archives, 2020 - search.ebscohost.com
The research involves the preparation of previously unprepared esters compounds, which have been characterized by measurement of fusion degree, infrared spectrum (FT_IR) and …
Number of citations: 0 search.ebscohost.com
NVDH Maddi, S Garaga, AVR Reddy… - Current Issues in …, 2017 - sciendo.com
Azilsartan Kamedoxomil is an AT1-subtype angiotensin II receptor blocker (ARB). During the laboratory synthesis of Azilsartan Kamedoxomil, four related substances of Azilsartan …
Number of citations: 1 sciendo.com
A Testen, M Plevnik, B Štefane, I KRALJ CIGIĆ - Acta Pharmaceutica, 2019 - hrcak.srce.hr
Development of safe and effective drugs requires complete impurity evaluation and, therefore, knowledge about the formation and elimination of impurities is necessary. During impurity …
Number of citations: 1 hrcak.srce.hr
S Radl, J Cerny, J Stach… - Organic Process Research …, 2013 - ACS Publications
An improved process for the active pharmaceutical ingredient of a new angiotensin II AT 1 receptor antagonist, azilsartan medoxomil, has been developed. The results include …
Number of citations: 29 pubs.acs.org
H Wang, Y Dong, C Zheng, CA Sandoval, X Wang… - Chem, 2018 - cell.com
Selective cyanation of aryl halides was achieved with CO 2 and NH 3 as the only sources of carbon and nitrogen, respectively. In the presence of Cu catalysts under low pressure (3 atm)…
Number of citations: 34 www.cell.com
S Radl, J Černý, J Stach, J Holec… - Journal of …, 2013 - Wiley Online Library
Synthesis of angiotensin II AT 1 receptor antagonist azilsartan is described. The results include reinvestigation of the described process as well as its novel modification. This new …
Number of citations: 15 onlinelibrary.wiley.com
DK Ravishankara… - European Journal of …, 2012 - eurjchem.com
A series of new benzimidazole derivatives have been synthesized by simple condensation reaction between benzimidazole derivatives and phenyl sulphonyl chloride derivatives. All …
Number of citations: 14 www.eurjchem.com
HG Brittain - 2020 - books.google.com
Profiles of Drug Substances, Excipients, and Related Methodology, Volume 45, presents comprehensive reviews of drug substances and additional materials, with critical review …
Number of citations: 186 books.google.com
AA Al-Majed, AHH Bakheit, A Al-Muhsin… - Profiles of Drug …, 2020 - Elsevier
Azilsartan is used for treatment of the high blood pressure (hypertension). Reducing high blood pressure enables avoid strokes, heart attacks and problems of kidneys. Azilsartan comes …
Number of citations: 6 www.sciencedirect.com
C Zhang, Z Shen, L Tian, L Chen - Journal of Labelled …, 2012 - Wiley Online Library
This paper describes the synthesis of deuterium‐labeled olmesartan and candesartan. The two desired compounds both used [ 2 H 4 ] 2‐cyano‐4′‐methyl‐biphenyl as deuterium‐…

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